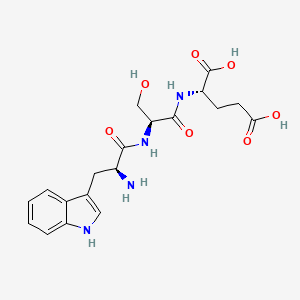
Trp-Ser-Glu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trp-Ser-Glu is an oligopeptide.
Biological Activity
Trp-Ser-Glu (Tryptophan-Serine-Glutamic Acid) is a tripeptide that has garnered attention for its potential biological activities, especially in the context of neurobiology and cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structure and Properties
This compound consists of three amino acids:
- Tryptophan (Trp) : An essential amino acid involved in serotonin production.
- Serine (Ser) : A non-essential amino acid that plays a role in metabolism and neurotransmitter synthesis.
- Glutamic Acid (Glu) : An amino acid that functions as a neurotransmitter and is crucial for cellular metabolism.
The sequence of these amino acids contributes to the peptide's unique properties and biological functions.
- Neurotransmitter Precursor : Tryptophan is a precursor to serotonin, a neurotransmitter that regulates mood, sleep, and appetite. The presence of Ser and Glu may enhance the stability and transport of Trp across the blood-brain barrier, potentially increasing serotonin synthesis .
- Cell Signaling : Glutamic acid is known for its role as an excitatory neurotransmitter. The combination with Ser may modulate synaptic transmission and plasticity, impacting cognitive functions .
- Cancer Targeting : Recent studies have indicated that Ser-Glu can be used as a targeting ligand for nanoparticles in cancer therapy. Specifically, it has shown selective binding to pancreatic cancer cells via the peptide transporter 1 (PEPT1), enhancing the efficacy of drug delivery systems .
Case Studies
- Nanoparticle Functionalization : A study demonstrated that nanoparticles conjugated with Ser-Glu effectively targeted pancreatic cancer cells both in vitro and in vivo. The study showed that these nanoparticles were internalized by AsPC-1 cells, indicating the potential for targeted cancer therapies using this compound .
- Dietary Supplementation Effects : Research on dietary Trp supplementation has highlighted its effects on behavioral responses and stress management. Increased levels of serotonin from enhanced Trp availability may contribute to improved mood and reduced anxiety .
Comparative Biological Activity
The biological activity of this compound can be compared to other peptides such as Delta-Sleep-Inducing Peptide (DSIP), which also influences sleep patterns but through different mechanisms. Below is a comparison table summarizing key aspects:
| Feature | This compound | Delta-Sleep-Inducing Peptide (DSIP) |
|---|---|---|
| Composition | Tryptophan - Serine - Glutamic Acid | Varies (contains multiple amino acids) |
| Primary Function | Neurotransmitter precursor | Induces sleep |
| Mechanism of Action | Enhances serotonin synthesis | Modulates sleep-wake cycles |
| Therapeutic Applications | Cancer targeting, mood regulation | Sleep disorders |
Properties
CAS No. |
62568-64-3 |
|---|---|
Molecular Formula |
C19H24N4O7 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H24N4O7/c20-12(7-10-8-21-13-4-2-1-3-11(10)13)17(27)23-15(9-24)18(28)22-14(19(29)30)5-6-16(25)26/h1-4,8,12,14-15,21,24H,5-7,9,20H2,(H,22,28)(H,23,27)(H,25,26)(H,29,30)/t12-,14-,15-/m0/s1 |
InChI Key |
UIRPULWLRODAEQ-QEJZJMRPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















